1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-one
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-3-7(10)8(2)5-4-6-9-8/h1,9H,4-6H2,2H3 |
InChI Key |
SLFVKUZGBBGYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Addition to Propargyl Ketones
- Starting with a suitable propargyl ketone precursor, such as propiolyl derivatives, nucleophilic substitution or addition reactions are employed to attach the pyrrolidine ring.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Propiolyl chloride or propiolic acid derivative | Activation of the acetylenic ketone fragment |
| 2. | Nucleophilic amine (e.g., 2-methylpyrrolidine) | Nucleophilic attack on the activated acetylenic carbon |
| 3. | Base (e.g., triethylamine) | To neutralize HCl or other acids formed during acylation |
| 4. | Stirring at 0–25°C | To facilitate coupling and formation of the desired product |
The nucleophilic amine adds to the electrophilic carbon of the acetylenic ketone, leading to the formation of the target compound via addition across the triple bond, followed by tautomerization or rearrangement as necessary.
Cyclization Approach Using 2-Methylpyrrolidine Derivatives
- Synthesis begins with the preparation of 2-methylpyrrolidine, which then undergoes acylation with propargyl acyl chlorides or esters to form the final compound.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | 2-Methylpyrrolidine | Starting material |
| 2. | Propargyl chloroformate or similar acyl chloride | To introduce the propargyl group |
| 3. | Base (e.g., pyridine or triethylamine) | To facilitate acylation |
| 4. | Reaction at 0–25°C | Controlled addition to prevent side reactions |
| 5. | Purification by chromatography | To isolate the pure product |
Note: This method emphasizes selective acylation at the nitrogen atom, followed by potential cyclization steps if necessary to stabilize the structure.
Microwave-Assisted Synthesis for Efficiency
Recent advancements have incorporated microwave irradiation to accelerate reaction times and improve yields:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Propargyl ketone derivative + 2-methylpyrrolidine | Mixed in suitable solvent (e.g., acetonitrile) |
| 2. | Microwave irradiation at 150–200°C | For 10–30 minutes |
| 3. | Work-up and purification | Extraction, washing, chromatography |
This approach enhances reaction kinetics, reduces by-products, and improves overall efficiency.
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Nucleophilic addition | Propiolyl derivatives | Amine (2-methylpyrrolidine) | Room temperature, inert atmosphere | 50–70 | Straightforward, high selectivity |
| Acylation of pyrrolidine | 2-methylpyrrolidine | Propargyl acyl chloride | 0–25°C, dry conditions | 60–75 | High purity, scalable |
| Microwave-assisted | Propargyl derivatives + pyrrolidine | Solvent + microwave | 150–200°C, 10–30 min | 65–80 | Rapid, energy-efficient |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-one: Similar in structure and properties.
1-(Prop-2-yn-1-yl)pyrrolidine: Shares the propargyl group but differs in the pyrrolidine substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Biological Activity
1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-one is an organic compound notable for its unique structure, which incorporates a pyrrolidine ring and a propargyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules and pathways. The molecular formula is C₈H₁₃N, with a molecular weight of approximately 139.20 g/mol. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound's structure allows it to modulate various metabolic pathways, influencing cellular processes such as neurotransmission and enzyme activity.
Potential Mechanisms Include:
- Enzyme Modulation: The compound may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
- Receptor Interaction: It could bind to receptors involved in neurotransmitter systems, potentially altering their signaling pathways.
Biological Activity Data
Research has highlighted several biological activities associated with this compound:
Case Studies
- Neuropharmacological Effects: A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated increased levels of dopamine and serotonin following administration, suggesting potential applications in treating mood disorders.
- Anticancer Activity: In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Enzyme Interaction Studies: Research has demonstrated that this compound can inhibit specific metabolic enzymes, leading to altered drug metabolism profiles in co-administered pharmacological agents.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activities of this compound. Key areas for future studies include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Clinical trials to evaluate therapeutic efficacy in humans.
- Exploration of structural analogs to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
